molecular formula C7H14F2N2 B1396925 1-Pyrrolidinepropanamine, 3,3-difluoro- CAS No. 867007-59-8

1-Pyrrolidinepropanamine, 3,3-difluoro-

Cat. No. B1396925
M. Wt: 164.2 g/mol
InChI Key: JFYKPKAAWBCSKD-UHFFFAOYSA-N
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Description

“1-Pyrrolidinepropanamine, 3,3-difluoro-” is a chemical compound with the empirical formula C4H7F2N . It is a fluorinated building block that can be used in various chemical reactions .


Synthesis Analysis

The synthesis of 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives can be achieved by Cu(I)-catalysed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes . This method has been reported to yield a series of new fluorinated pyrrolidines in high yields (up to 96%) and with excellent stereoselectivities .


Molecular Structure Analysis

The molecular structure of “1-Pyrrolidinepropanamine, 3,3-difluoro-” is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and two fluorine atoms attached to the same carbon atom .


Chemical Reactions Analysis

“1-Pyrrolidinepropanamine, 3,3-difluoro-” can participate in various chemical reactions. For instance, it can be used as a reactant in the preparation of cyclic and acyclic β-aminofluoroalkenes via allylic amination using a Pd catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Pyrrolidinepropanamine, 3,3-difluoro-” include its molecular weight, which is 107.10 . It is a solid substance .

Scientific Research Applications

Synthesis of Fluorinated Nitrogen Heterocycles

1-Pyrrolidinepropanamine, 3,3-difluoro- is used in the synthesis of fluorinated nitrogen heterocycles. A study by Simonneau et al. (2011) demonstrates the combination of gold catalysis and Selectfluor for synthesizing 3-fluoro-2-methylene-pyrrolidine and -piperidine from 1,5- and 1,6-aminoalkynes. This process involves a gold-catalyzed hydroamination reaction and electrophilic trapping of intermediate cyclic enamines by Selectfluor (Simonneau et al., 2011).

Synthesis of Bioactive Fluoropyrrolidines

Xu et al. (2021) reported the synthesis of bioactive 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives using Cu(i)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides. These fluorinated pyrrolidines showed significant antifungal activity, highlighting the role of fluorine atoms in their bioactivity (Xu et al., 2021).

Synthesis of Pyrrolidine Derivatives

Pyrrolidines and their derivatives, including fluoropyrrolidines and (fluoroalkyl)pyrrolidines, are synthesized for applications in medicinal chemistry and organic synthesis. Pfund and Lequeux (2017) discuss various synthesis methods and the importance of introducing fluorine-containing groups for medicinal drugs and organocatalysts (Pfund & Lequeux, 2017).

Novel Pyrrolidine Derivatives for Cognitive Disorders

Butler, Poschel, and Marriott (1981) found that a series of 3-(aryloxy)pyridines, including pyrrolidine derivatives, enhance retention for passive avoidance learning in mice, suggesting potential for treating cognitive disorders (Butler, Poschel, & Marriott, 1981).

Safety And Hazards

“1-Pyrrolidinepropanamine, 3,3-difluoro-” is classified as a combustible solid . It can cause severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-(3,3-difluoropyrrolidin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2/c8-7(9)2-5-11(6-7)4-1-3-10/h1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYKPKAAWBCSKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrrolidinepropanamine, 3,3-difluoro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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